2-Methyl-2'-piperidinomethyl benzophenone
Description
2-Methyl-2'-piperidinomethyl benzophenone is a benzophenone derivative functionalized with a methyl group and a piperidinomethyl substituent. Its molecular formula is C₂₀H₂₃NO, with a molecular weight of 293.41 g/mol (estimated). Piperidine moieties are known to enhance solubility in polar solvents and modulate pharmacokinetic properties, while the benzophenone core contributes to photochemical reactivity, such as UV absorption and triplet-state formation .
Properties
IUPAC Name |
(2-methylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-9-3-5-11-18(16)20(22)19-12-6-4-10-17(19)15-21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIAAIKHGBBOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643574 | |
| Record name | (2-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-65-0 | |
| Record name | Methanone, (2-methylphenyl)[2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Stepwise Synthesis Example
Based on recent research findings, a representative synthetic sequence for a related benzophenone derivative involves:
| Step | Reaction Type | Reagents & Conditions | Product Description | Yield (%) |
|---|---|---|---|---|
| 1 | Organolithium addition | Ketone + 3-chlorophenyllithium in THF, room temp | (3-chlorophenyl)(phenyl)(pyridine-2-yl)methanol (orange oil) | ~100 |
| 2 | Deoxygenation | Hydroiodic acid in acetic acid, 100 °C, 3 hours | 2-((3-chlorophenyl)(phenyl)methyl)pyridine (brown oil) | 83 |
| 3 | Borylation (for further functionalization) | Bis(pinacolato)diboron, Pd catalyst, potassium acetate, DMF, 130 °C | Boronate ester intermediate | Not specified |
This sequence illustrates the use of organometallic chemistry combined with acid-mediated deoxygenation to construct complex benzophenone derivatives with nitrogen-containing substituents.
Industrial Preparation Considerations
Industrial-scale synthesis of 2-Methyl-2'-piperidinomethyl benzophenone typically adapts the above laboratory methods with process optimization for scalability, yield, and purity:
- Continuous flow reactors : Enable precise control of reaction parameters and improved safety when handling reactive organometallic reagents.
- Catalyst recycling : Use of palladium catalysts in borylation or coupling steps is optimized for reuse.
- Purification : Column chromatography is often replaced with crystallization or extraction methods for cost efficiency.
- Environmental and safety aspects : Avoidance of toxic reagents like tin hydrides in deoxygenation steps is preferred; hydroiodic acid mediated deoxygenation offers a metal-free alternative.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Benzophenone, piperidinomethyl halide, AlCl3 | Electrophilic aromatic substitution | Straightforward, well-established | Regioselectivity issues, polyalkylation risk |
| Mannich Reaction | Benzophenone, formaldehyde, piperidine | Aminomethylation | Direct introduction of aminomethyl group | Requires careful control of conditions |
| Organometallic Addition | Ketone, organolithium or Grignard reagent | Nucleophilic addition | High yield, versatile intermediates | Sensitive reagents, requires inert atmosphere |
| Hydroiodic Acid Deoxygenation | Hydroiodic acid, acetic acid | Reduction (deoxygenation) | Metal-free, single-step deoxygenation | Requires acidic and high-temp conditions |
Research Findings and Notes
- The hydroiodic acid deoxygenation method is gaining attention as a metal-free alternative to traditional Barton–McCombie deoxygenation, avoiding toxic tin hydrides and multiple steps.
- Organolithium reagents allow efficient coupling with ketones to form tertiary alcohol intermediates that can be further transformed.
- The presence of the piperidine ring enhances the compound’s potential for biological interactions, motivating synthetic efforts toward efficient preparation.
- Industrial methods focus on scaling these reactions while maintaining environmental and safety standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone core to a benzhydrol derivative.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzophenone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of benzhydrol derivatives.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 293.4 g/mol
- IUPAC Name : (3-methylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
The compound features a benzophenone core, which consists of two phenyl rings connected by a carbonyl group, along with a piperidine moiety that enhances its biological activity.
Organic Synthesis
2-Methyl-2'-piperidinomethyl benzophenone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Converts to corresponding ketones or carboxylic acids.
- Reduction : Can be reduced to alcohols.
- Nucleophilic Substitution : Introduces different functional groups into the benzophenone core.
Biological Research
The compound has been investigated for its biological activities, which include:
- Anti-inflammatory Activity : Exhibits inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Properties : Effective against various pathogens due to its ability to penetrate microbial membranes.
- Antioxidant Activity : Scavenges free radicals, potentially mitigating oxidative stress-related diseases.
Pharmaceutical Development
Research into the pharmaceutical applications of this compound is ongoing, focusing on its potential as a therapeutic agent in treating inflammatory diseases and infections.
Case Study 1: Anti-inflammatory Effects
A study evaluated the compound's ability to inhibit TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The results indicated an IC50 value comparable to other potent inhibitors, suggesting its potential utility in treating inflammatory conditions.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant bactericidal activity at low concentrations, indicating its promise as a therapeutic agent for bacterial infections.
Mechanism of Action
The mechanism of action of 2-Methyl-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes.
Comparison with Similar Compounds
The following analysis compares 2-methyl-2'-piperidinomethyl benzophenone with structurally related benzophenone derivatives, focusing on substituent effects, electrochemical behavior, and applications.
Structural and Physicochemical Properties
Key Observations :
- Solubility: The piperidinomethyl group improves solubility in dimethylformamide (DMF) and other polar aprotic solvents compared to non-functionalized benzophenones .
Electrochemical Behavior
Benzophenones generally undergo two one-electron reduction steps in non-aqueous solvents:
Formation of a radical anion ([Bzph•]⁻) at ~-1.25 V (vs. Ag/Ag⁺).
Irreversible reduction to a benzhydrol dianion (Bzph²⁻) .
Implications :
- The second reduction step remains irreversible across derivatives due to the instability of Bzph²⁻ .
Photosensitization:
Benzophenones act as triplet-state photosensitizers for energy transfer. The target compound’s piperidinomethyl group may reduce aggregation in solution, improving photostability compared to Michler’s ketone .
Biological Activity
2-Methyl-2'-piperidinomethyl benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is a derivative of benzophenone, characterized by the addition of a piperidine moiety. Its chemical structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various molecular targets. It may function as an inhibitor or modulator of specific enzymes and receptors, impacting several biochemical pathways within cells. The precise molecular targets are still under investigation but may include:
- Enzymatic Inhibition: The compound could inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation: It may interact with receptors that regulate cell signaling pathways related to growth and apoptosis.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For example, it has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 Value (µM) | % Viability at 20 µM |
|---|---|---|
| MCF-7 | 8.47 ± 0.18 | 21.24% |
| HeLa | 9.22 ± 0.17 | 21.64% |
| SK-LU-1 | Not Determined | Not Determined |
These findings suggest that the compound can significantly reduce the viability of cancerous cells, making it a candidate for further development as an anticancer agent.
Mechanisms Underlying Anticancer Activity
The anticancer effects of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit angiogenesis. Studies utilizing in vivo models have shown that the compound can effectively reduce tumor growth by targeting vascular endothelial growth factor (VEGF) pathways, which are crucial for tumor blood supply.
Case Studies
- Study on MCF-7 Cells: A study evaluated the effects of varying concentrations of this compound on MCF-7 breast cancer cells over a period of 72 hours. The results indicated a dose-dependent decrease in cell viability, with significant differences observed at concentrations above 10 µM.
- In Vivo Studies: In chick chorioallantoic membrane (CAM) assays, the compound demonstrated significant inhibition of blood vessel formation in tumor tissues, further supporting its potential as an anticancer agent.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile of this compound is essential for its development as a drug. Preliminary studies indicate that higher doses may lead to nephrotoxicity and other adverse effects, necessitating careful dosage optimization in future research.
Table 2: Toxicity Observations
| Dose (ppm) | Observed Effects |
|---|---|
| 312 | Mild nephropathy |
| 625 | Moderate nephropathy |
| 1250 | Severe nephropathy; decreased survival |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
